molecular formula C8H10N2 B1147934 2-Methyl-3-(2-propenyl)pyrazine CAS No. 55138-62-0

2-Methyl-3-(2-propenyl)pyrazine

Cat. No.: B1147934
CAS No.: 55138-62-0
M. Wt: 134.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-propenyl)pyrazine is a potent alkylpyrazine compound of significant interest in flavor, fragrance, and chemical ecology research. Its primary value lies in its potent aroma characteristics, described as nutty, roasted, and earthy, making it a crucial reference standard and ingredient in the analysis and synthesis of complex flavor profiles for food science. In entomology and pest management studies, this compound is investigated for its semiochemical properties. Research indicates it may function as an alarm pheromone or kairomone in certain insect species, influencing behavior and offering potential applications for ecologically friendly pest control strategies . The compound's mechanism of action is primarily mediated through olfactory receptor interactions, where its specific molecular structure binds to receptors, triggering neuronal responses in the target organism. This high-purity compound is intended for research applications only and is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

55138-62-0

Molecular Formula

C8H10N2

Molecular Weight

134.18

IUPAC Name

2-methyl-3-prop-2-enylpyrazine

InChI

InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3

SMILES

CC1=NC=CN=C1CC=C

Purity

95% min.

Synonyms

2-Allyl-3-methylpyrazine

Origin of Product

United States

Comparison with Similar Compounds

2,5-Dimethylpyrazine

  • Structure : Methyl groups at positions 2 and 4.
  • Aroma Profile : Roasted peanuts, popcorn.
  • Occurrence : Abundant in Maillard reaction products, especially in grilled plant-based meats and peanut oils .
  • Key Differences : Lacks the propenyl group, resulting in simpler aroma and lower molecular weight (MW: 108.14 vs. 148.20 for this compound).

2-Methyl-3-(2-methylpropyl)pyrazine

  • Structure : Methyl group at position 2 and isobutyl (2-methylpropyl) group at position 3.
  • Aroma Profile : Nutty, musty, caramelly.
  • Occurrence : Dominant in meaty process flavorings (33% of volatile pyrazines in extruded flavorings) .
  • Key Differences : Branched alkyl substituent enhances lipid solubility and alters odor thresholds compared to the linear propenyl group .

(Z)-2-Methyl-6-(1-propenyl)pyrazine

  • Structure : Methyl at position 2 and 1-propenyl at position 5.
  • Aroma Profile : Earthy, roasted.
  • Occurrence : Found in green coffee, with concentrations inversely correlated with quality (2.0-fold higher in lower-grade coffee) .
  • Key Differences : Positional isomerism shifts aroma characteristics and retention indices (RI: 1194 for this compound vs. similar RI for propenyl isomers) .

2-Isobutyl-3-methylpyrazine

  • Structure : Isobutyl at position 2 and methyl at position 3.
  • Aroma Profile : Bell pepper, green vegetable.
  • Occurrence : Key aroma compound in bell peppers and processed snacks.
  • Key Differences : Bulkier substituent increases steric hindrance, reducing volatility compared to this compound .

Quantitative Comparison of Key Pyrazines

Compound Molecular Formula Molecular Weight Retention Index (RI) Key Odor Descriptors Occurrence Context
This compound C₈H₁₀N₂ 148.20 1194 Roasted, nutty Coffee, plant-based meats
2,5-Dimethylpyrazine C₆H₈N₂ 108.14 1050–1100 Roasted peanuts Grilled meats, peanut oils
2-Methyl-3-(2-methylpropyl)pyrazine C₉H₁₄N₂ 150.22 1150–1200 Musty, caramelly Extruded flavorings
(Z)-2-Methyl-6-(1-propenyl)pyrazine C₈H₁₀N₂ 148.20 ~1180 Earthy, roasted Green coffee

Formation Pathways and Reactivity

  • Maillard Reaction: this compound forms via Strecker degradation of amino acids (e.g., leucine) and interaction with α-dicarbonyl intermediates . Dipeptides enhance pyrazine yields compared to free amino acids; for example, lysine-containing dipeptides generate 27 pyrazines under glucose reaction conditions .
  • Lipid Oxidation : Propenyl groups may arise from lipid-derived aldehydes, explaining its prevalence in lipid-rich matrices like peanut oils .

Pharmacological and Industrial Relevance

  • Flavor Industry : The propenyl group in this compound enhances its binding to olfactory receptors, contributing to its low odor threshold (sub-ppb levels) .
  • Pharmaceutical Potential: Pyrazines with alkyl substituents (e.g., methyl, propenyl) are explored for anticancer and antiviral activities, though this compound is less studied compared to derivatives like imidazo[1,2-a]pyrazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.